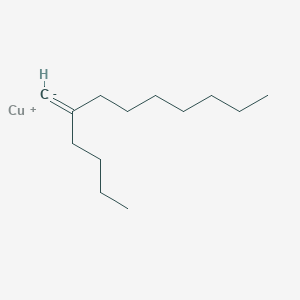
copper(1+);5-methanidylidenedodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+);5-methanidylidenedodecane is a chemical compound that features a copper ion in the +1 oxidation state coordinated with a 5-methanidylidenedodecane ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of copper(1+);5-methanidylidenedodecane typically involves the reaction of copper(I) salts with the appropriate organic ligand under controlled conditions. One common method is the reaction of copper(I) chloride with 5-methanidylidenedodecane in an inert atmosphere to prevent oxidation of the copper(I) ion. The reaction is usually carried out in a solvent such as tetrahydrofuran or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar methods as described above. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: Copper(1+);5-methanidylidenedodecane can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions, often involving oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to copper(0) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions can occur, where the 5-methanidylidenedodecane ligand is replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phosphines, amines.
Major Products Formed:
Oxidation: Copper(II) complexes.
Reduction: Copper(0) metal.
Substitution: New copper(I) complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper(1+);5-methanidylidenedodecane has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in coupling reactions and polymerization processes.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper ions.
Medicine: Explored for its potential use in drug delivery systems and as an imaging agent in diagnostic applications.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of copper(1+);5-methanidylidenedodecane involves the interaction of the copper(I) ion with various molecular targets. The copper(I) ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial effects. The specific pathways involved depend on the context of its application, such as catalysis or biological activity.
Comparación Con Compuestos Similares
Copper(1+);5-methanidylidenedodecane can be compared with other copper(I) complexes, such as:
Copper(I) chloride: A simple copper(I) salt used in various chemical reactions.
Copper(I) acetylide: A copper(I) complex with acetylide ligands, used in organic synthesis.
Copper(I) phosphine complexes: Copper(I) complexes with phosphine ligands, known for their catalytic properties.
Uniqueness: this compound is unique due to the specific structure of the 5-methanidylidenedodecane ligand, which imparts distinct chemical and physical properties to the compound
Propiedades
Número CAS |
54248-49-6 |
|---|---|
Fórmula molecular |
C13H25Cu |
Peso molecular |
244.88 g/mol |
Nombre IUPAC |
copper(1+);5-methanidylidenedodecane |
InChI |
InChI=1S/C13H25.Cu/c1-4-6-8-9-10-12-13(3)11-7-5-2;/h3H,4-12H2,1-2H3;/q-1;+1 |
Clave InChI |
MSQULQWWIMSING-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=[CH-])CCCC.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


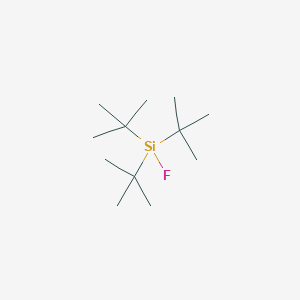
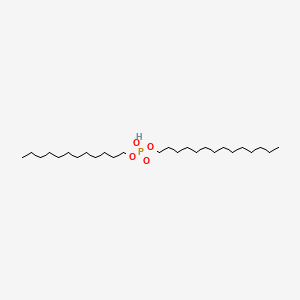
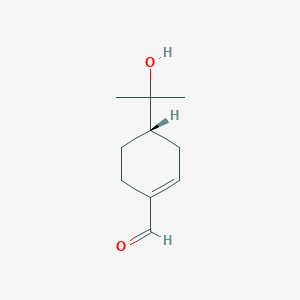
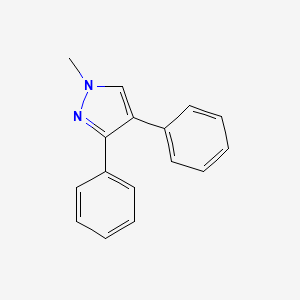
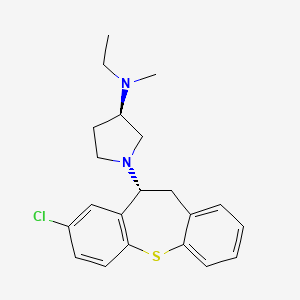
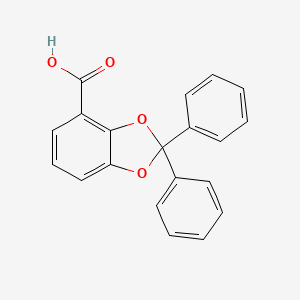
![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
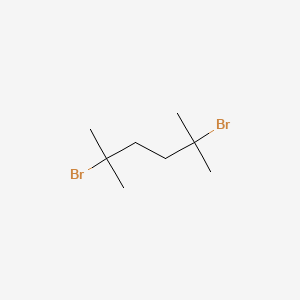
phosphane](/img/structure/B14628550.png)
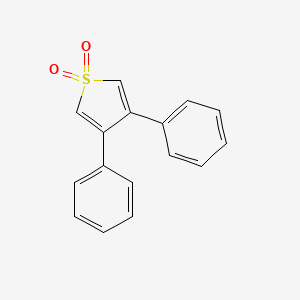
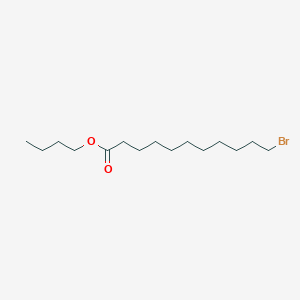

![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
![Acetamide, N-[2-(hexyloxy)phenyl]-](/img/structure/B14628585.png)
